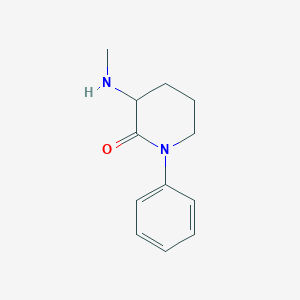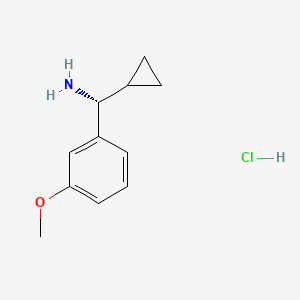
3-(Methylamino)-1-phenylpiperidin-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction, as well as the mechanism of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity, reactivity with other compounds, and any characteristic reactions .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
A study by Shishido et al. (2008) discovered a novel central nervous system (CNS) selective neurokinin-1 (NK(1)) receptor antagonist, which exhibited high and selective affinity for the human NK(1) receptor. This compound was synthesized using a kinetic resolution by lipase-PS as a key step, demonstrating potential applications in neurokinetic modulation (Shishido et al., 2008).
Alpha 1-Adrenoceptor Antagonists
Chern et al. (1993) synthesized a series of compounds related to 3-(Methylamino)-1-phenylpiperidin-2-one, focusing on alpha 1-adrenoceptor antagonism and antihypertensive properties. They found that certain compounds with a phenylpiperazinylmethyl side chain showed high binding affinity for alpha 1-adrenoceptors, indicating their potential as antihypertensive agents (Chern et al., 1993).
Dopamine Receptor Agonists
Enguehard-Gueiffier et al. (2006) developed compounds related to this compound, showing high affinities and selectivities for D4 dopamine receptors. Their research demonstrated the potential of these compounds in modulating dopamine receptors, which could have implications for neurological disorders (Enguehard-Gueiffier et al., 2006).
Vesicular Acetylcholine Transport Blockers
Marien et al. (1987) explored the use of compounds similar to this compound as blockers of high-affinity acetylcholine transport into cholinergic vesicles. This research opens up potential avenues for modulating cholinergic neurotransmission in various neurological conditions (Marien et al., 1987).
Aromatase-Inhibitory Activity
Moniz and Hammond (1997) investigated the impact of relocating the amino group in aminoglutethimide, leading to the synthesis of a compound related to this compound. This research highlighted its potential as an aromatase inhibitor, which could have applications in cancer treatment (Moniz & Hammond, 1997).
Herbicidal Activity
Gao et al. (2006) synthesized a series of compounds including this compound derivatives, showing potent herbicidal activity. This research demonstrates the potential agricultural applications of these compounds (Gao et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
A related compound, bmaa, was found to be cleared from plasma in a rapid distribution phase followed by a slower elimination phase . . These findings may provide some insight into the pharmacokinetics of 3-(Methylamino)-1-phenylpiperidin-2-one, but direct studies on this compound are needed.
Result of Action
Related compounds have been associated with neurotoxic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in common food sources such as fish, mussels, and crabs suggests that dietary intake could influence its bioavailability and effects . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(Methylamino)-1-phenylpiperidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active sites of these enzymes, influencing their activity and, consequently, the metabolic processes they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other substances in the body . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular processes, such as increased oxidative stress and apoptosis . These long-term effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing oxidative stress and improving cellular function . High doses can lead to toxic effects, including increased apoptosis and cellular damage . Understanding the dosage effects is essential for determining the therapeutic window and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can affect the alanine, aspartate, and glutamate metabolic pathways, leading to changes in neurotransmitter levels and cellular metabolism . These interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. For example, the compound can be transported across the blood-brain barrier, affecting its distribution within the central nervous system . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Propiedades
IUPAC Name |
3-(methylamino)-1-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKKAFLCYRCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)




![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
